![molecular formula C21H16ClFN6O2 B2516245 5-[(2-Chloro-6-fluorophényl)méthyl]-1,3-diméthyl-8-phénylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921537-40-8](/img/structure/B2516245.png)
5-[(2-Chloro-6-fluorophényl)méthyl]-1,3-diméthyl-8-phénylpurino[8,9-c][1,2,4]triazole-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione is a useful research compound. Its molecular formula is C21H16ClFN6O2 and its molecular weight is 438.85. The purity is usually 95%.
BenchChem offers high-quality 5-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bien sûr ! Voici une analyse complète des applications de recherche scientifique de “5-[(2-Chloro-6-fluorophényl)méthyl]-1,3-diméthyl-8-phénylpurino[8,9-c][1,2,4]triazole-2,4-dione” :
Recherche pharmacologique
Ce composé est souvent étudié pour ses propriétés pharmacologiques potentielles, notamment son rôle d’inhibiteur de kinase. Les inhibiteurs de kinase sont essentiels dans le traitement de divers cancers et maladies inflammatoires. La structure unique de ce composé lui permet d’interagir avec des enzymes kinases spécifiques, ce qui pourrait mener au développement de nouveaux agents thérapeutiques .
Activité antimicrobienne
Des recherches ont montré que les dérivés du 1,2,4-triazole, y compris ce composé, présentent des propriétés antimicrobiennes importantes. Ces composés peuvent inhiber la croissance de diverses souches bactériennes et fongiques, ce qui les rend précieux dans le développement de nouveaux antibiotiques et antifongiques .
Applications antivirales
La structure du composé lui permet d’interférer avec les processus de réplication virale. Des études ont exploré son efficacité contre des virus tels que le VIH et l’hépatite C, où il peut inhiber les enzymes nécessaires à la réplication virale. Cela en fait un candidat prometteur pour le développement de médicaments antiviraux .
Effets neuroprotecteurs
Des recherches ont indiqué que ce composé pourrait avoir des propriétés neuroprotectrices. Il peut potentiellement protéger les neurones du stress oxydatif et de l’apoptose, qui sont courants dans les maladies neurodégénératives comme la maladie d’Alzheimer et la maladie de Parkinson. Cela ouvre des possibilités pour son utilisation dans le développement de traitements pour ces affections .
Applications en science des matériaux
Au-delà des applications biologiques, ce composé est exploré en science des matériaux pour son utilisation potentielle dans la création de nouveaux matériaux aux propriétés uniques. Sa structure stable et sa réactivité le rendent adapté au développement de matériaux avancés pour diverses applications industrielles.
Source 1 Source 2 Source 3 Source 4 : Source 5 : Source 6 : Source 7 : Source 8
Propriétés
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN6O2/c1-26-18-16(19(30)27(2)21(26)31)28(11-13-14(22)9-6-10-15(13)23)20-25-24-17(29(18)20)12-7-4-3-5-8-12/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLIGDCYSJXOFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C3=NN=C(N23)C4=CC=CC=C4)CC5=C(C=CC=C5Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B2516163.png)
![1-{8-[2-(2H-1,3-benzodioxol-5-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione](/img/structure/B2516165.png)
![N-(3-methoxyphenyl)-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide](/img/structure/B2516166.png)
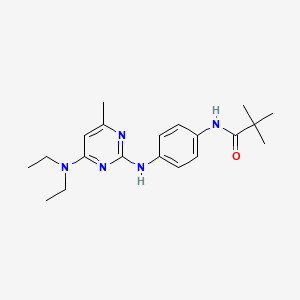
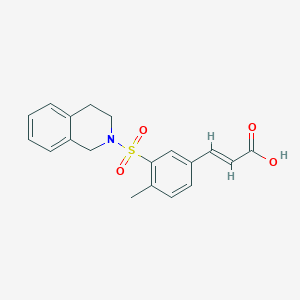
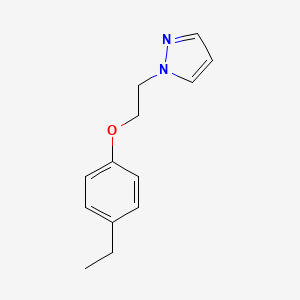
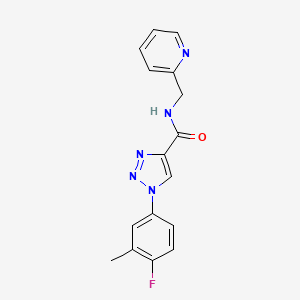
![N-(4-fluorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2516174.png)

![4-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2516176.png)

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide hydrochloride](/img/structure/B2516181.png)
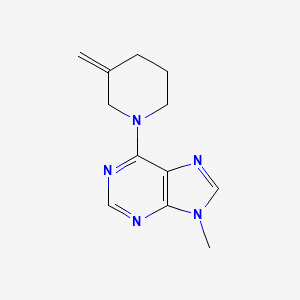
![5-(chloromethyl)-3-[(propan-2-yloxy)methyl]-1,2,4-oxadiazole](/img/structure/B2516183.png)
